[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate
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Overview
Description
[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate is a complex organic compound that features multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate can be approached through a multi-step process involving the following key steps:
Formation of Naphthalene Derivatives: The initial step involves the preparation of naphthalene derivatives through Friedel-Crafts acylation or alkylation reactions.
Hydrazone Formation: The next step involves the reaction of naphthalene derivatives with hydrazine to form hydrazones.
Condensation Reaction: The hydrazone is then subjected to a condensation reaction with 4-methoxybenzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of [1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid share structural similarities.
Hydrazones: Other hydrazone compounds, such as benzaldehyde hydrazone, exhibit similar reactivity.
Methoxybenzoates: Compounds like methyl 4-methoxybenzoate are structurally related.
Uniqueness
The uniqueness of [1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate lies in its combination of multiple aromatic rings and functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C32H25N3O5 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C32H25N3O5/c1-39-24-16-13-23(14-17-24)32(38)40-29-18-15-22-8-3-5-11-26(22)28(29)19-34-35-30(36)20-33-31(37)27-12-6-9-21-7-2-4-10-25(21)27/h2-19H,20H2,1H3,(H,33,37)(H,35,36)/b34-19+ |
InChI Key |
SODFUICYIQGUJS-ALQBTCKLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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